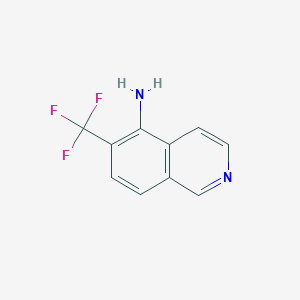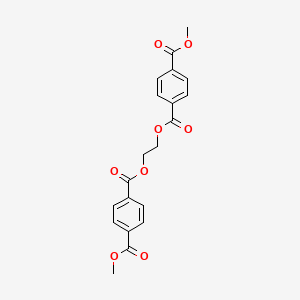
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Vue d'ensemble
Description
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C13H17BO4 and a molecular weight of 248.083 g/mol . This compound is characterized by the presence of a boron-containing dioxaborinane ring attached to a benzoate ester. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of phenylboronic acid with 5,5-dimethyl-1,3-dioxane-2-one through a dehydration reaction . The reaction conditions often include the use of organic solvents such as diethyl ether or dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: It can participate in substitution reactions, particularly in the presence of halogenated reagents.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with aryl halides.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is involved in the development of boron-containing drugs and diagnostic agents.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its role as a boron-containing reagent. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be compared with other similar compounds such as:
- Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
These compounds share similar structural features but differ in the position of the boron-containing dioxaborinane ring or the ester group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.
Propriétés
IUPAC Name |
methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-5-10(7-11)12(15)16-3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKPMLLLOVGICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B8223043.png)




![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223095.png)


![2-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B8223112.png)
